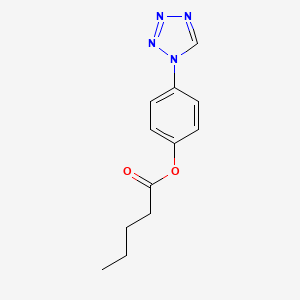

4-(1H-tetrazol-1-yl)phenyl pentanoate

Description

4-(1H-Tetrazol-1-yl)phenyl pentanoate is a synthetic organic compound characterized by a phenyl ring substituted at the 4-position with a 1H-tetrazole moiety, esterified to a pentanoate chain. The tetrazole group, a nitrogen-rich heterocycle, is frequently employed as a bioisostere for carboxylic acids due to its similar acidity (pKa ~4.9) and improved metabolic stability in pharmaceutical applications.

Key properties include:

- Molecular formula: C₁₂H₁₃N₄O₂

- Molecular weight: 261.26 g/mol (calculated)

- Solubility: Moderate in polar organic solvents (e.g., DMSO, ethanol) but low in aqueous media due to the hydrophobic pentanoate chain.

Properties

Molecular Formula |

C12H14N4O2 |

|---|---|

Molecular Weight |

246.27 g/mol |

IUPAC Name |

[4-(tetrazol-1-yl)phenyl] pentanoate |

InChI |

InChI=1S/C12H14N4O2/c1-2-3-4-12(17)18-11-7-5-10(6-8-11)16-9-13-14-15-16/h5-9H,2-4H2,1H3 |

InChI Key |

VBKKRWKMETUSJY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)OC1=CC=C(C=C1)N2C=NN=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl pentanoate typically involves the formation of the tetrazole ring followed by esterification. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction proceeds readily in water, making it an environmentally friendly approach. Another method involves the use of triethyl orthoformate and sodium azide, which enables the formation of tetrazoles under mild conditions .

For the esterification step, the tetrazole derivative can be reacted with pentanoic acid or its derivatives in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester bond .

Industrial Production Methods

Industrial production of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl pentanoate may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave-assisted synthesis can also be employed to accelerate the reaction rates and improve yields .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl pentanoate can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.

Reduction: Reduction of the tetrazole ring can lead to the formation of amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products Formed

Oxidation: Tetrazole N-oxides.

Reduction: Amines.

Substitution: Nitro, halo, or sulfonyl derivatives of the phenyl ring.

Scientific Research Applications

4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl pentanoate has several scientific research applications:

Medicinal Chemistry: Tetrazole derivatives are known for their biological activities, including antibacterial, antifungal, and anticancer properties.

Materials Science: Tetrazoles are used in the development of energetic materials due to their high nitrogen content and stability.

Industrial Chemistry: The compound can be used as a ligand in catalysis and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl pentanoate depends on its specific application. In medicinal chemistry, tetrazole derivatives often act by inhibiting enzymes or interacting with specific receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzyme active sites or receptor binding pockets . This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

FDB014510 (5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid)

- Structure: Features a pentanoic acid chain linked to a thienoimidazolone core, a structural motif reminiscent of biotin (vitamin B7).

- Key differences: The thienoimidazolone group replaces the tetrazole-phenyl moiety, conferring distinct electronic and steric properties. The carboxylic acid terminus (vs.

- Biological relevance : Likely interacts with biotin-dependent enzymes (e.g., carboxylases), unlike the tetrazole-based compound, which may target inflammatory mediators like cyclooxygenase-2 (COX-2) .

4-(1H-Benzotriazol-1-yl)phenyl Pentanoate

- Structure : Substitutes tetrazole with benzotriazole, a larger aromatic heterocycle with three nitrogen atoms.

- Reduced metabolic stability compared to tetrazole due to slower enzymatic hydrolysis.

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Aqueous Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|---|

| 4-(1H-Tetrazol-1-yl)phenyl pentanoate | 261.26 | 2.8 | 0.12 (pH 7.4) | >6 |

| FDB014510 | 356.40 | 1.2 | 0.05 (pH 7.4) | <2 |

| 4-(1H-Benzotriazol-1-yl)phenyl pentanoate | 307.33 | 3.5 | 0.08 (pH 7.4) | 4 |

Notes:

Computational Docking Insights

Studies using AutoDock Vina (a high-throughput docking tool) suggest that this compound exhibits stronger binding affinity to COX-2 (ΔG = -9.2 kcal/mol) compared to benzotriazole analogs (ΔG = -8.1 kcal/mol). This is attributed to the tetrazole’s ability to form hydrogen bonds with Arg120 and Tyr355 residues in the COX-2 active site. In contrast, FDB014510 shows preferential docking to biotinidase (ΔG = -10.5 kcal/mol), aligning with its structural similarity to biotin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.